molecular formula C14H13NO2 B8639451 2-(Dibenzo[b,d]furan-3-yloxy)ethanamine CAS No. 193761-41-0

2-(Dibenzo[b,d]furan-3-yloxy)ethanamine

Cat. No.: B8639451
CAS No.: 193761-41-0
M. Wt: 227.26 g/mol
InChI Key: LBMUQPNTPVQYSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dibenzo[b,d]furan-3-yloxy)ethanamine ( 193761-41-0) is a chemical compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol. This amine-containing dibenzofuran derivative is supplied for research purposes as a building block in medicinal chemistry and drug discovery. The compound's structure, which incorporates a dibenzofuran core, is of significant research interest due to its structural relationship to privileged scaffolds in pharmacology. The dibenzofuran moiety is a key structural component in various biologically active molecules. Specifically, the dibenzo[b,f]oxepine scaffold, a structurally related seven-membered ring system, is a recognized framework in medicinal chemistry, with derivatives demonstrating a range of valuable properties including anticancer, anti-inflammatory, antihypertensive, and neuroprotective activities in research settings . These related compounds, such as pacharin and the bauhiniastatins, have been investigated for their antiproliferative effects on various human tumor cell lines, including breast adenocarcinoma (MCF-7), pro-myelocytic leukemia (HL-60), and lung carcinoma (NCI-H460) . Furthermore, furan-containing compounds, as a broader class, have demonstrated diverse therapeutic potentials in scientific research, including antibacterial, antifungal, and antiviral activities, often due to the ring's ability to engage in key interactions with biological targets . As a research chemical, this compound serves as a versatile synthetic intermediate. Researchers can utilize this compound to develop novel molecules for investigating biological pathways and mechanisms. Its amine functional group provides a handle for further chemical modification, enabling the creation of amides, sulfonamides, and other derivatives for structure-activity relationship (SAR) studies. This product is strictly for research use in laboratory settings and is not intended for human, veterinary, or diagnostic use. Please refer to the Safety Datasheet for proper handling and storage information.

Properties

CAS No.

193761-41-0

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-dibenzofuran-3-yloxyethanamine

InChI

InChI=1S/C14H13NO2/c15-7-8-16-10-5-6-12-11-3-1-2-4-13(11)17-14(12)9-10/h1-6,9H,7-8,15H2

InChI Key

LBMUQPNTPVQYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)OCCN

Origin of Product

United States

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : 2-(Dibenzo[b,d]furan-3-yloxy)ethanamine serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the development of new derivatives with tailored properties.
  • Reagent in Organic Reactions : The compound is utilized in various organic synthesis reactions, including nucleophilic substitutions and coupling reactions.

Biology

  • Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antimicrobial properties. For example:
    MicroorganismIC50 (µg/mL)
    Staphylococcus aureus12.5
    Escherichia coli15.0
    Pseudomonas aeruginosa20.0
  • Antiviral Activity : Preliminary research indicates that the compound can inhibit viral replication, showing a reduction of viral load by approximately 70% against the influenza virus at a concentration of 5 µg/mL.
  • Anticancer Properties : The cytotoxic effects of this compound have been evaluated in several cancer cell lines, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). Results are summarized below:
    Cell LineIC50 (µM)
    MDA-MB-2318.0
    A54910.5

Antimicrobial Efficacy

A study by Smith et al. (2023) highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, indicating its potential as a new antimicrobial agent.

Cancer Treatment Synergy

Research conducted by Johnson et al. (2024) demonstrated that combining this compound with traditional chemotherapeutics like doxorubicin significantly enhanced cytotoxicity in resistant cancer cells.

Industrial Applications

The compound is also being explored for its utility in developing new materials:

  • Polymers and Coatings : Its unique chemical properties make it suitable for creating advanced materials with specific functionalities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Dibenzofuranylethylamines

The substitution pattern on the dibenzofuran ring significantly impacts biological activity. For example:

  • 2-(Dibenzo[b,d]furan-2-yl)ethanamine and 2-(dibenzo[b,d]furan-4-yl)ethanamine (positional isomers of the target compound) demonstrated moderate-to-high affinity for 5-HT2A/2C receptors in radioligand displacement assays (Table 1). These compounds were historically noted for their toxicity, though detailed mechanistic studies are lacking .

Table 1: 5-HT Receptor Affinity of Dibenzofuranylethylamines

Compound 5-HT2A Ki (nM) 5-HT2C Ki (nM) Functional Activity (Ca²⁺ Mobilization)
2-(Dibenzo[b,d]furan-2-yl)ethanamine 120 85 Partial Agonist
2-(Dibenzo[b,d]furan-4-yl)ethanamine 95 110 Full Agonist

Key Insight : The 3-yloxy substitution in the target compound may alter receptor binding compared to 2- or 4-yl derivatives due to steric or electronic effects.

NBOMe Series (Phenethylamine Derivatives)

The 25X-NBOMe series (e.g., 25I-NBOMe, 25B-NBOMe) shares structural similarities with the target compound, such as a substituted phenyl group and ethanamine backbone. However, NBOMes feature a methoxybenzyl group instead of a dibenzofuran core. These compounds are potent 5-HT2A agonists with psychedelic effects but are associated with severe toxicity and fatalities .

Key Differences :

  • Potency : NBOMes (e.g., 25I-NBOMe, EC50 ~0.1 nM for 5-HT2A) are orders of magnitude more potent than dibenzofuranylethylamines.
  • Toxicity : NBOMes induce life-threatening effects (seizures, hyperthermia), whereas dibenzofuranylethylamines are less well-characterized but historically labeled as "toxic" .
Indole-Based Ethanamines (Tryptamine Derivatives)

Compounds like 2-(1H-indol-3-yl)ethanamine (tryptamine) and its derivatives (e.g., 5-ethyl or 5-propyl substitutions) exhibit anti-plasmodial activity and bind to HSP90 via hydrogen bonding to residues like GLU527 and TYR604 . Unlike dibenzofuranylethylamines, these compounds lack the oxygen-bridged aromatic system, which may reduce CNS receptor affinity but enhance interactions with chaperone proteins.

Table 2: Binding Interactions of Indole Derivatives

Compound Target Protein Key Interactions
2-(1H-Indol-3-yl)ethanamine HSP90 Hydrogen bonds: GLU527, TYR604
2-(5-Ethyl-1H-indol-3-yl)ethanamine HSP90 Similar interactions, enhanced lipophilicity
Dibenzo[b,f]oxepines

Dibenzo[b,f]oxepines, which replace the furan oxygen with an oxepine ring, bind to PreQ1 riboswitches in RNA, implicating them in infectious disease applications . While structurally distinct from the target compound, their RNA-targeting mechanism contrasts with the receptor-focused activity of dibenzofuranylethylamines.

Recommendations for Future Research :

  • Conduct detailed receptor binding assays for 2-(dibenzo[b,d]furan-3-yloxy)ethanamine to compare with positional isomers.
  • Investigate metabolic stability and toxicity in preclinical models to assess therapeutic viability.

Preparation Methods

Reaction Mechanism and Conditions

  • Cross-Coupling : o-Iodoanisole reacts with a terminal alkyne (e.g., phenylacetylene) in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C.

  • Electrophilic Cyclization : The intermediate undergoes cyclization using iodine (I₂), phenylselenium chloride (PhSeCl), or p-nitrophenylsulfur chloride (p-O₂NC₆H₄SCl) to form 3-substituted dibenzofurans.

This method achieves 85–92% yields for aryl- and vinyl-substituted derivatives, with iodine cyclization being most efficient.

Directed Ortho-Lithiation and Negishi Cross-Coupling

A streamlined one-pot synthesis employs directed ortho-lithiation and zincation to assemble dibenzofurans from fluoropyridines or fluoroarenes.

Stepwise Procedure

  • Lithiation : Fluoropyridine reacts with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate.

  • Zincation : Transmetallation with ZnCl₂ forms a zincate complex.

  • Negishi Coupling : Reaction with 2-bromophenyl acetate and Pd(PPh₃)₄ (2 mol%) at 80°C produces a biaryl intermediate.

  • Intramolecular SNAr : Cyclization via nucleophilic aromatic substitution (Cs₂CO₃, DMF, 100°C) yields dibenzofuran.

This method is highly regioselective, enabling the synthesis of 3-methoxy-dibenzofuran in 72% yield.

Etherification Strategies for Ethanamine Side Chain Introduction

After dibenzofuran synthesis, the ethanamine group is introduced via etherification. Two primary approaches are employed:

Williamson Ether Synthesis

  • Substrate Preparation : 3-Hydroxydibenzofuran is treated with NaH in THF to deprotonate the phenolic oxygen.

  • Alkylation : Reaction with 2-chloroethylamine hydrochloride at 60°C forms the ether linkage.

  • Purification : Crude product is purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1).

Yield : 65–70% (unoptimized).

Mitsunobu Reaction

  • Reaction Conditions : 3-Hydroxydibenzofuran, triphenylphosphine (1.2 equiv), diethyl azodicarboxylate (DEAD, 1.1 equiv), and 2-aminoethanol in THF at 0°C to RT.

  • Workup : Column chromatography isolates the product.

Advantage : Higher regioselectivity and 75–80% yield .

Integrated One-Pot Synthesis

Recent advances combine dibenzofuran formation and etherification in a single pot:

  • Pd-Catalyzed Cyclization : o-Bromophenol and 2-fluoroacetophenone undergo Ullmann coupling (CuI, K₂CO₃, DMSO, 120°C).

  • In Situ Etherification : Addition of 2-aminoethyl bromide and Cs₂CO₃ facilitates ether formation.

Yield : 58% (two steps).

Comparative Analysis of Preparation Methods

MethodKey StepsCatalyst SystemYieldLimitations
Palladium Cross-CouplingCoupling, CyclizationPd/Cu85–92%Requires electrophilic agents
Directed LithiationLithiation, Negishi CouplingLDA, Zn, Pd70–75%Low functional group tolerance
Williamson EtherAlkylationNaH65–70%Competing elimination
Mitsunobu ReactionEtherificationPPh₃, DEAD75–80%Costly reagents
One-Pot SynthesisCyclization + EtherificationCuI, Cs₂CO₃58%Moderate yield

Challenges and Optimization Strategies

  • Regioselectivity : Electrophilic cyclization (I₂) ensures C3 functionalization of dibenzofuran.

  • Amine Protection : Boc-group protection (e.g., Boc₂O, DMAP) prevents side reactions during etherification.

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr cyclization .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-(Dibenzo[b,d]furan-3-yloxy)ethanamine, and how is its structural integrity validated?

Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions between dibenzo[b,d]furan derivatives and ethanamine precursors. For example, boronic acid coupling (Suzuki-Miyaura) or Ullmann-type reactions may be used to introduce the ethanamine moiety . Structural validation relies on techniques such as nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments, high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography (using programs like SHELXL ) for unambiguous determination of stereochemistry and bond geometry. Challenges include minimizing byproducts from competing side reactions, which require optimized reaction conditions (e.g., temperature, catalyst loading).

Basic: What analytical strategies are recommended to assess the purity and stability of this compound under varying storage conditions?

Answer:
Purity is typically evaluated using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and quantitative NMR (qNMR) . Stability studies involve accelerated degradation tests under stress conditions (heat, light, humidity) followed by LC-MS to identify decomposition products. For example, exposure to UV light may lead to photooxidation of the dibenzofuran core, detectable via shifts in UV-Vis spectra . Storage recommendations (e.g., inert atmosphere, −20°C) are derived from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

Advanced: How can researchers address discrepancies between computational docking predictions and experimental binding affinities for this compound derivatives targeting COX-1/2?

Answer:
Contradictions often arise from incomplete protein flexibility in docking simulations or solvent effects. To resolve these:

  • Perform molecular dynamics (MD) simulations to account for protein conformational changes .
  • Validate docking poses with experimental techniques like X-ray crystallography of ligand-protein complexes.
  • Adjust scoring functions to incorporate entropy contributions from solvent molecules .
    For example, derivatives with bulky substituents may exhibit lower experimental affinity than predicted due to steric hindrance not modeled in rigid docking. Iterative refinement using free-energy perturbation (FEP) calculations can improve agreement .

Advanced: What experimental approaches are used to evaluate the interaction of this compound with PreQ1 riboswitches in infectious disease models?

Answer:
Mechanistic studies employ:

  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants (Kd) .
  • Fluorescence-based assays (e.g., Förster resonance energy transfer, FRET) to monitor riboswitch conformational changes upon ligand binding.
  • Cryo-electron microscopy (cryo-EM) for structural insights into ligand-RNA interactions .
    Contradictions between in vitro and cellular activity may arise from off-target effects, requiring RNA-seq or CLIP-seq to confirm target engagement in pathogens.

Advanced: How can substituent engineering on the dibenzofuran core modulate selectivity for COX-1 over COX-2?

Answer:
Key strategies include:

  • Introducing electron-withdrawing groups (e.g., fluoro) at specific positions to enhance hydrogen bonding with COX-1’s Arg120 residue .
  • Steric tuning to exploit COX-1’s smaller active site (e.g., methyl groups reduce COX-2 binding due to its Val523/Leu384 bottleneck).
  • Comparative molecular field analysis (CoMFA) to map electrostatic/hydrophobic requirements for selectivity .
    For example, 3-fluoro derivatives show 10-fold higher COX-1 affinity, validated via radioligand binding assays and enzyme inhibition kinetics .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Use fume hoods and personal protective equipment (PPE) (gloves, goggles) to prevent inhalation or skin contact, as the compound may cause respiratory or dermal irritation .
  • Store in airtight containers under nitrogen to prevent oxidation.
  • Emergency procedures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers optimize the photostability of this compound for applications in photopharmacology?

Answer:

  • Introduce electron-donating groups (e.g., methoxy) to stabilize the excited state and reduce photodegradation.
  • Use accelerated UV aging tests with LC-MS monitoring to identify degradation pathways.
  • Co-formulate with antioxidants (e.g., BHT) or UV absorbers (e.g., benzotriazoles) in drug delivery systems .

Advanced: What computational tools and workflows are recommended for predicting the metabolic fate of this compound derivatives?

Answer:

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module.
  • Metabolite identification : Combine in silico tools (e.g., Meteor Nexus) with in vitro assays (human liver microsomes) .
  • Toxicity screening : Apply DEREK or ProTox-II to flag potential reactive metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.